Glaucine hydrobromide

Antitussive Clinical trial Respiratory medicine

Seeking a non-opioid antitussive reference with integrated multi-target pharmacology? Unlike codeine (μ-opioid) or dextromethorphan, glaucine hydrobromide delivers PDE4 catalytic site inhibition (Ki=3.4 µM) combined with dual calcium channel blockade (receptor- & voltage-operated), providing clinically validated antitussive efficacy with a distinct tolerability profile. • Clinically superior cough suppression vs. codeine • Reduced emetic liability vs. rolipram (HARBS IC₅₀ ~100 µM) • Ideal SAR scaffold for next-gen PDE4 inhibitors Supplied with full analytical QC documentation.

Molecular Formula C21H26BrNO4
Molecular Weight 436.3 g/mol
CAS No. 5996-06-5
Cat. No. B191354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaucine hydrobromide
CAS5996-06-5
SynonymsGlaucine hydrobromide;  d-Glaucine hydrobromide;  (+)-Glaucine hydrobromide
Molecular FormulaC21H26BrNO4
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
InChIInChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1
InChIKeyDFFLCVRJWUOGPN-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaucine Hydrobromide Profile


Glaucine hydrobromide (CAS 5996-06-5) is a hydrobromide salt of the aporphine alkaloid glaucine, primarily isolated from Glaucium flavum (yellow horned poppy) [1]. It is established as a centrally acting, non-opioid antitussive agent used clinically in some Eastern European countries for the treatment of non-productive cough [2]. Beyond antitussive activity, glaucine exhibits a multi-target pharmacological profile including non-competitive inhibition of phosphodiesterase-4 (PDE4), blockade of voltage- and receptor-operated calcium channels, and weak antagonism at dopamine D1 and D2 receptors . This combination of mechanisms distinguishes glaucine from both opioid antitussives (e.g., codeine) and conventional calcium channel blockers (e.g., diltiazem, nifedipine), positioning it as a unique research tool for studying integrated airway pharmacology and a lead compound for novel respiratory therapeutics.

Non-opioid antitussive pathway studies
PDE4 / calcium channel multi-target pharmacology
Airway smooth muscle research tool

Glaucine Hydrobromide Irreplaceability


Direct substitution of glaucine hydrobromide with codeine, dextromethorphan, rolipram, or standard calcium channel blockers is scientifically invalid due to its distinct, non-redundant polypharmacology. While codeine suppresses cough via μ-opioid receptor agonism, glaucine achieves comparable antitussive efficacy through a non-opioid, multi-mechanistic pathway involving PDE4 inhibition and calcium channel blockade [1], which confers a fundamentally different tolerability profile [2]. Similarly, unlike selective PDE4 inhibitors like rolipram, glaucine's very low affinity for the high-affinity rolipram binding site (IC50 ∼100 µM vs. Ki=3.4 µM for PDE4 catalytic activity) suggests a reduced potential for class-associated emetic side effects [3]. Its action as a calcium channel blocker also differs from classical L-type antagonists (e.g., diltiazem), with distinct potency ratios on noradrenaline- versus KCl-induced contractions . Therefore, selection of glaucine hydrobromide must be based on its specific, quantifiable differentiation points, as detailed below.

Opioid antitussives (e.g., codeine)
μ-opioid receptor mechanism mismatch; tolerability endpoint context may differ
Selective PDE4 inhibitors (e.g., rolipram)
PDE4 binding site affinity profile differs; class-associated emetic endpoint context may not transfer
Classical L-type calcium channel blockers (e.g., diltiazem)
Receptor-operated vs. voltage-dependent channel blockade profile may differ

Glaucine Hydrobromide Evidence


Antitussive Efficacy vs. Codeine

In a 90-patient, double-blind comparative trial of glaucine hydrobromide syrup versus codeine syrup (both dosed at 30 mg three times daily for 7 days), glaucine demonstrated statistically significantly superior cough suppression. Physician-evaluated cough severity scores (4-point scale) decreased from 3.0 to 0.47 in the glaucine group, compared to a decrease from 3.0 to 1.10 in the codeine group (p<0.001) [1]. Furthermore, glaucine showed a markedly improved side effect profile: 0 patients on glaucine reported constipation or nausea, whereas 9 patients on codeine reported these events (p<0.01) [1].

Antitussive vs. Codeine
Head-to-head
Glaucine: Cough score 3.0 → 0.47 (2.53 reduction)
Codeine: 3.0 → 1.10 (1.90 reduction); p
Tolerability: 0 vs 9 patients with side effects
Supports cough-suppression endpoint context
Double-blind, n=90, 7-day syrup trial
Cough Suppression vs. Dextromethorphan
Head-to-head
Glaucine: Objective cough count significantly lower than placebo
Dextromethorphan: Reduction not statistically significant
Reported objective cough endpoint context
Single-dose crossover; n=24 chronic cough patients
PDE4 Selectivity
Class-level
PDE4 catalytic Ki = 3.4 µM
Rolipram binding IC50 ~100 µM
Ratio ~30-fold
Supports PDE4 inhibitor tolerability endpoint studies
In vitro; human bronchus/PMN; rat brain membranes
Ca²⁺ Channel Blockade
Head-to-head
NA-induced Ca²⁺ uptake IC50: 160 ± 16 µM
KCl-induced Ca²⁺ uptake IC50: 90 ± 14 µM
Ratio ≈1.8; distinct from diltiazem/nifedipine
Supports smooth muscle relaxation pathway interpretation
Rat isolated aorta; NA/KCl contraction models
Antitussive Clinical trial Respiratory medicine

Cough Suppression vs. Dextromethorphan

A single-dose, double-blind, placebo-controlled cross-over study in 24 chronic cough patients evaluated glaucine 30 mg and dextromethorphan 30 mg using objective cough recording. Both treatments reduced cough counts compared to placebo; however, only the reduction with glaucine reached statistical significance, while the reduction with dextromethorphan did not [1]. This suggests a more consistent and quantifiable antitussive effect for glaucine under the study's objective measurement conditions.

Cough Suppression vs. Dextromethorphan
Head-to-head
Glaucine: Objective cough count significantly lower than placebo
Dextromethorphan: Reduction not statistically significant
Reported objective cough endpoint context
Single-dose crossover; n=24 chronic cough patients
Antitussive Placebo-controlled trial Cough recorder

PDE4 Selectivity Profile

Glaucine selectively inhibits PDE4 from human bronchus and polymorphonuclear leukocytes (PMN) in a non-competitive manner with a Ki of 3.4 µM [1]. Critically, it displaces [3H]-rolipram from its high-affinity binding site in rat brain cortex membranes with a very low potency (IC50 ∼100 µM), yielding an exceptionally high PDE4 catalytic site / rolipram binding site ratio [1]. This profile contrasts sharply with selective PDE4 inhibitors like rolipram itself (which binds both sites with high affinity) and suggests a reduced potential for the nausea and emesis commonly associated with this drug class [2].

PDE4 Selectivity
Class-level
PDE4 catalytic Ki = 3.4 µM
Rolipram binding IC50 ~100 µM
Ratio ~30-fold
Supports PDE4 inhibitor tolerability endpoint studies
In vitro; human bronchus/PMN; rat brain membranes
PDE4 inhibitor Anti-inflammatory Bronchodilation

Calcium Channel Blockade Differentiation

In functional studies on rat isolated aorta, glaucine inhibited contractions induced by noradrenaline (NA) and KCl with distinct potencies. Glaucine showed greater potency against NA-induced contraction (receptor-operated channels) than against KCl-induced contraction (voltage-dependent channels) . In contrast, the classical calcium channel blockers diltiazem and nifedipine were more potent against KCl-induced contraction, while prazosin was highly selective for NA-induced contraction . Quantitatively, glaucine inhibited NA- and KCl-induced calcium uptake with IC50 values of 160 ± 16 µM and 90 ± 14 µM, respectively [1].

Ca²⁺ Channel Blockade
Head-to-head
NA-induced Ca²⁺ uptake IC50: 160 ± 16 µM
KCl-induced Ca²⁺ uptake IC50: 90 ± 14 µM
Ratio ≈1.8; distinct from diltiazem/nifedipine
Supports smooth muscle relaxation pathway interpretation
Rat isolated aorta; NA/KCl contraction models
Calcium channel blocker Vascular smooth muscle Relaxation

Glaucine Hydrobromide Applications


Non-Opioid Antitussive Discovery

Based on its clinically proven, statistically significant superiority over codeine in cough suppression and tolerability [1], and its unique efficacy profile against dextromethorphan [2], glaucine hydrobromide is an ideal positive control or lead compound for developing novel, non-opioid antitussive agents. Its multi-mechanistic action provides a benchmark for testing new compounds in animal models of cough and human challenge studies, where a non-sedating, non-constipating profile is a key target product profile.

PDE4 Inhibitor Emesis Mitigation

Glaucine hydrobromide's unique PDE4 inhibition profile—with high affinity for the catalytic site (Ki=3.4 µM) but very low affinity for the high-affinity rolipram binding site (IC50 ∼100 µM) [3]—makes it a critical tool compound for structure-activity relationship (SAR) studies. Researchers can use glaucine as a scaffold to design next-generation PDE4 inhibitors that retain anti-inflammatory efficacy while minimizing the class-associated nausea and emesis, directly addressing the primary limitation of current PDE4-targeting therapeutics.

Airway Smooth Muscle Relaxation

Given its balanced blockade of both receptor-operated (NA-induced) and voltage-dependent (KCl-induced) calcium channels , glaucine hydrobromide is a valuable probe for ex vivo and in vivo studies of airway hyperresponsiveness and bronchodilation. It allows researchers to dissect the relative contributions of different calcium entry pathways to smooth muscle contraction in human bronchial tissue, an application where more selective blockers (e.g., diltiazem) or simple PDE4 inhibitors provide an incomplete picture of the integrated pharmacology.

Application
Selection Property
Validation Focus
Non-opioid antitussive pathway studies
Comparator endpoint response context
Cough-suppression and tolerability endpoints
PDE4 inhibitor tolerability research
PDE4 binding site selectivity profile
Emetic endpoint and anti-inflammatory pathway interpretation
Airway smooth muscle signaling studies
Calcium channel subtype blockade profile
Receptor-operated vs. voltage-dependent pathway contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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